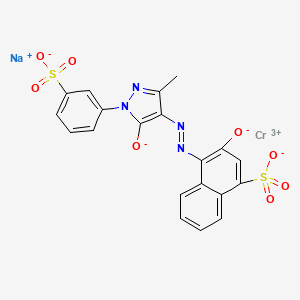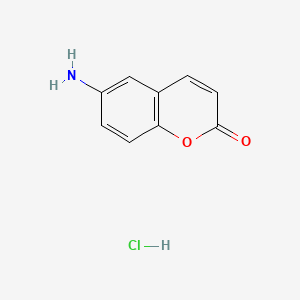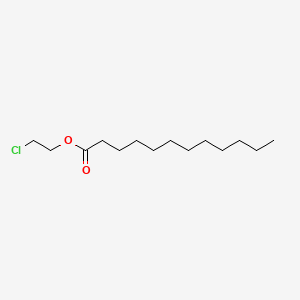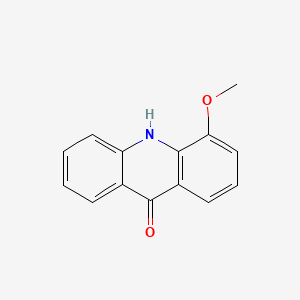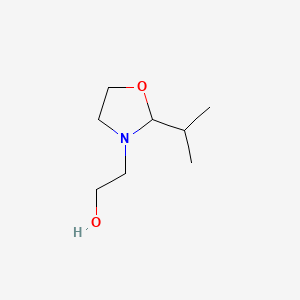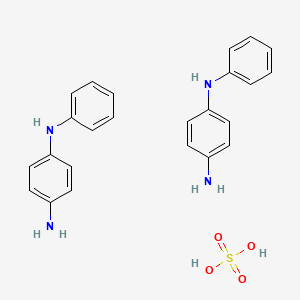
N-Phenyl-p-phenylenediamine sulfate
Übersicht
Beschreibung
N-Phenyl-p-phenylenediamine sulfate (PPD) is a chemical compound that is widely used in the field of scientific research. It is an organic compound that belongs to the group of aromatic amines. PPD is a white crystalline powder that is soluble in water and ethanol. It is used in various applications such as dyeing, hair coloring, and as an antioxidant in rubber manufacturing.
Wissenschaftliche Forschungsanwendungen
Industrial Intermediate
“N-Phenyl-p-phenylenediamine” is an industrial intermediate . It is used in the synthesis of various chemical compounds, contributing to a wide range of applications in different industries.
Hair Dye Component
This compound is a key component of hair dye . It helps to impart a color to hair. The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Permanent Hair Dyeing
“N-Phenyl-p-phenylenediamine” and its hydrochloride and sulfate salts are used in permanent (oxidative) hair dyeing where color is produced inside the hair fiber . The color that is produced results from careful formulation of the product so that the ingredients interact in a highly controlled process .
Colorimetry Method
“N-Phenyl-p-phenylenediamine” was used in the determination of trace amounts of nitrite by a sensitive, rapid, and selective flow-injection colorimetry method . This application is particularly useful in environmental monitoring and food safety testing.
Safety Assessment
The safety of “N-Phenyl-p-phenylenediamine” and its hydrochloride (HCl) and sulfate salts has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel . They concluded that these compounds were safe for use in hair dyes at concentrations up to 1.7% (as the free base) .
Cosmetics Regulation
“N-Phenyl-p-phenylenediamine”, its N-substituted derivatives and their salts, are listed in the Cosmetics Directive of the European Union . They may be used as oxidizing coloring agents for hair dyeing at a maximum concentration of 6.0% (calculated as free base) in the finished product .
Wirkmechanismus
Target of Action
N-Phenyl-p-phenylenediamine sulfate is primarily used in the formulation of permanent hair dyes . The primary target of N-Phenyl-p-phenylenediamine sulfate is the hair fiber . The compound interacts with the hair fiber to produce color, making it an essential ingredient in hair dyeing processes .
Mode of Action
The mode of action of N-Phenyl-p-phenylenediamine sulfate involves a highly controlled process within the hair fiber . The color that is produced results from the careful formulation of the product, allowing the ingredients, including N-Phenyl-p-phenylenediamine sulfate, to interact .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidative hair dyeing process . The color produced by N-Phenyl-p-phenylenediamine sulfate is a result of its interaction with other ingredients in the hair dye, indicating that it may affect various biochemical pathways related to hair pigmentation .
Pharmacokinetics
Given its use in hair dyes, it can be inferred that the compound has properties that allow it to effectively penetrate the hair fiber and remain stable, thereby ensuring its bioavailability and effectiveness in imparting color .
Result of Action
The primary molecular and cellular effect of N-Phenyl-p-phenylenediamine sulfate’s action is the production of color within the hair fiber . This color change is the desired outcome of using hair dyes containing N-Phenyl-p-phenylenediamine sulfate .
Action Environment
The action, efficacy, and stability of N-Phenyl-p-phenylenediamine sulfate can be influenced by various environmental factors. For instance, the compound’s effectiveness in hair dyeing can be affected by the initial color of the hair and the presence of other ingredients in the hair dye formulation . Additionally, N-Phenyl-p-phenylenediamine sulfate is known to darken upon exposure to air , indicating that environmental factors such as air and light could potentially influence its stability and action .
Eigenschaften
IUPAC Name |
4-N-phenylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFXOEFNFAPWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101-54-2 (Parent) | |
| Record name | p-Aminodiphenylamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884102 | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-p-phenylenediamine sulfate | |
CAS RN |
4698-29-7 | |
| Record name | p-Aminodiphenylamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(N-phenylbenzene-p-diamine) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M53XF75F63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological concerns surrounding N-Phenyl-p-Phenylenediamine Sulfate used in hair dyes?
A1: N-Phenyl-p-Phenylenediamine Sulfate, primarily used as a colorant in hair dyes, raises some toxicological concerns. Studies reveal it can cause skin irritation and sensitization in guinea pigs []. Clinical data also confirms its potential as a skin irritant and sensitizer in humans, particularly among hairdressers []. Although no carcinogenicity was observed in rats fed N-Phenyl-p-Phenylenediamine for extended periods, male mice exhibited a non-dose-dependent increase in hepatocellular neoplasms [].
Q2: How does the structure of N-Phenyl-p-Phenylenediamine Sulfate relate to its use in hair dyes?
A2: While the provided research doesn't delve into the specific structural interactions of N-Phenyl-p-Phenylenediamine Sulfate with hair fibers, its classification as an aromatic amine provides clues. These compounds are known for their ability to penetrate hair shafts and react with hair proteins, resulting in permanent color changes.
Q3: What safety regulations govern the use of N-Phenyl-p-Phenylenediamine Sulfate in cosmetic products like hair dyes?
A3: In the United States, products containing N-Phenyl-p-Phenylenediamine and its salts are exempt from the main adulteration provision of the Federal Food, Drug, and Cosmetic Act under specific conditions []. These conditions mandate a cautionary statement on the product label, informing users about potential sensitization and advising a patch test before use. This exemption highlights the recognized sensitization risk associated with this ingredient, emphasizing the need for user awareness and precautionary measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



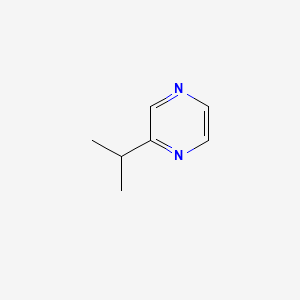
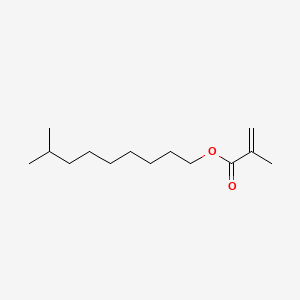
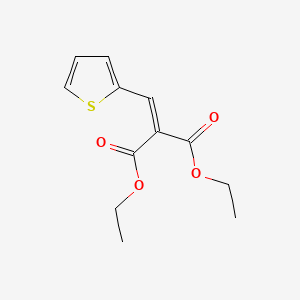

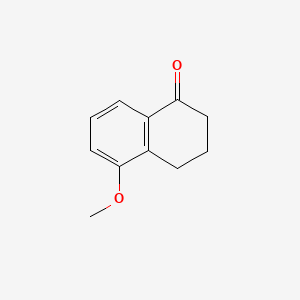
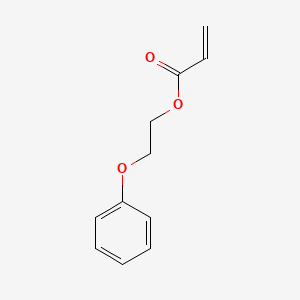
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

